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molecular formula C8H7N3O B8292210 5-amino-1(2H)-phthalazinone

5-amino-1(2H)-phthalazinone

Cat. No. B8292210
M. Wt: 161.16 g/mol
InChI Key: PJCMURZRUATYFM-UHFFFAOYSA-N
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Patent
US04093725

Procedure details

A stirred solution of 3-hydroxy-4-nitrophthalide (43.4 g, 0.22 mole) and hydrazine hydrate (11.6 ml) in ethanol (1830 ml) was heated under reflux for 1 hour. The heating was discontinued and palladium on carbon (10%, 2.44 g) was added (with caution) over 15 minutes. A solution of hydrazine hydrate (24.2 ml) in ethanol (304 ml) was then added, dropwise, over 30 minutes and the mixture was heated under reflux for a further 2.5 hours. Filtration of the hot reaction mixture followed by the addition of a saturated solution of hydrogen chloride in ethanol (80 ml) to the filtrate gave a solid precipitate which was collected and washed with ethanol and ether. Evaporation of the filtrate gave a solid residue which was washed several times with boiling ethanol. The combined solids were recrystallised from water, after charcoal treatment, to give 5-amino-1(2H)-phthalazinone (12.7 g, 35%, m.p. 289°-291°).
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
1830 mL
Type
solvent
Reaction Step One
Quantity
24.2 mL
Type
reactant
Reaction Step Two
Quantity
304 mL
Type
solvent
Reaction Step Two
Quantity
2.44 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[N+:12]([O-])=O)[C:4](=O)[O:3]1.O.[NH2:16][NH2:17]>C(O)C.[Pd]>[CH4:2].[NH2:12][C:10]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:11]=1[CH:2]=[N:16][NH:17][C:4]2=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
43.4 g
Type
reactant
Smiles
OC1OC(=O)C2=CC=CC(=C12)[N+](=O)[O-]
Name
Quantity
11.6 mL
Type
reactant
Smiles
O.NN
Name
Quantity
1830 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
24.2 mL
Type
reactant
Smiles
O.NN
Name
Quantity
304 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
2.44 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
Filtration of the hot reaction mixture
ADDITION
Type
ADDITION
Details
followed by the addition of a saturated solution of hydrogen chloride in ethanol (80 ml) to the filtrate
CUSTOM
Type
CUSTOM
Details
gave a solid precipitate which
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with ethanol and ether
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
gave a solid residue which
WASH
Type
WASH
Details
was washed several times with boiling ethanol
CUSTOM
Type
CUSTOM
Details
The combined solids were recrystallised from water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C
Name
Type
product
Smiles
NC1=C2C=NNC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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